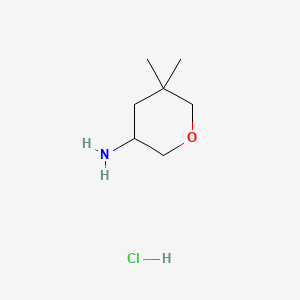

5,5-Dimethyloxan-3-aminehydrochloride

Description

5,5-Dimethyloxan-3-aminehydrochloride: is an organic compound with the molecular formula C6H14ClNO. It is a derivative of oxane, featuring a dimethyl substitution at the 5th position and an amine group at the 3rd position, forming a hydrochloride salt.

Properties

CAS No. |

2792217-15-1 |

|---|---|

Molecular Formula |

C7H16ClNO |

Molecular Weight |

165.66 g/mol |

IUPAC Name |

5,5-dimethyloxan-3-amine;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)3-6(8)4-9-5-7;/h6H,3-5,8H2,1-2H3;1H |

InChI Key |

FKTFTVQNBLGKQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(COC1)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyloxan-3-aminehydrochloride typically involves the following steps:

Formation of the Oxane Ring: The initial step involves the cyclization of a suitable precursor to form the oxane ring. This can be achieved through intramolecular nucleophilic substitution reactions.

Dimethyl Substitution:

Amination: The amine group is introduced at the 3rd position through nucleophilic substitution reactions using ammonia or primary amines.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of 5,5-Dimethyloxan-3-aminehydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,5-Dimethyloxan-3-aminehydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxylamines.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.

Hydrolysis: Aqueous solutions of bases like sodium hydroxide are used for hydrolysis

Major Products:

Oxidation: Formation of oxides or hydroxylamines.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted oxane derivatives.

Hydrolysis: Release of free amine and hydrochloric acid

Scientific Research Applications

Chemistry: 5,5-Dimethyloxan-3-aminehydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of amine-containing compounds on biological systems. It can be used as a model compound to investigate the interactions of amines with biological macromolecules .

Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, 5,5-Dimethyloxan-3-aminehydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 5,5-Dimethyloxan-3-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound can also interact with cell membranes, affecting membrane permeability and signaling pathways .

Comparison with Similar Compounds

5,5-Dimethyloxan-3-amine: Lacks the hydrochloride salt form, making it less soluble in water.

3-Amino-5,5-dimethyloxane: Similar structure but without the hydrochloride salt.

5,5-Dimethyloxan-3-aminehydrobromide: Similar compound with a bromide salt instead of chloride .

Uniqueness: 5,5-Dimethyloxan-3-aminehydrochloride is unique due to its specific combination of structural features, including the dimethyl substitution and the hydrochloride salt form. These features confer distinct chemical and physical properties, such as solubility and reactivity, making it valuable for various applications .

Biological Activity

5,5-Dimethyloxan-3-aminehydrochloride, also referred to as 5-(N,N-Dimethyl)amiloride hydrochloride (DMA), is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₈ClN₂O

- Molecular Weight : 250.75 g/mol

- CAS Number : 1214-79-5

DMA acts primarily as a selective blocker of the Na/H antiporter. This inhibition leads to:

- Increased intracellular calcium levels : DMA has been shown to enhance calcium sensitivity in cardiomyocytes, which may have implications for cardiac function and protection against myocardial injury .

- Regulation of pH : By inhibiting Na/H exchangers, DMA can alter intracellular pH levels, which is crucial for various cellular processes, including insulin secretion in pancreatic β-cells .

Biological Activities

- Antidiabetic Effects : Studies indicate that DMA positively influences insulin secretion by pancreatic β-cells through the modulation of intracellular pH and calcium levels. This suggests its potential as a therapeutic agent for Type 2 Diabetes .

- Cardioprotective Properties : Experimental trials have demonstrated that DMA may protect the heart from post-resuscitation myocardial injury by enhancing calcium currents in cardiomyocytes .

- Pain Modulation : DMA has been investigated for its ability to reduce inflammatory pain, indicating a possible role in pain management therapies .

Study on Calcium Signaling

A study involving human TRPA1 expressing HEK-293 cells revealed that DMA effectively inhibits allyl isothiocyanate-induced calcium signaling, with an IC value of approximately 60 µM. This highlights its role in modulating calcium influx in response to external stimuli .

Insulin Secretion Enhancement

In a controlled laboratory setting, it was observed that DMA facilitated glucose-induced insulin release in isolated pancreatic β-cells. This effect is attributed to the compound's ability to maintain optimal intracellular pH levels necessary for insulin granule exocytosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.